Welcome to the BenchChem Online Store!
molecular formula C6H5BrFNO B1442465 (6-Bromo-3-fluoropyridin-2-yl)methanol CAS No. 918793-01-8

(6-Bromo-3-fluoropyridin-2-yl)methanol

Cat. No. B1442465
M. Wt: 206.01 g/mol
InChI Key: SXIOKAVUZIHCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935722B2

Procedure details

Slowly add n-Butyllithium (2.5 M in hexanes, 9.40 mL, 23.3 mmol) to a −78° C. solution of 2-bromo-5-fluoro-pyridine (3.42 g, 19.4 mmol) and diethyl ether (200 mL). Stir the reaction at −78° C. for 1 h, then add dimethylformamide (2.00 mL, 25.5 mmol) and continue stirring for an additional hour. Warm the reaction to room temperature and remove the solvent under vacuum. Dissolve the crude material in methanol (50 mL) and cool to 0° C. Add sodium borohydride.(1.47 g, 38.9 mmol) and allow the reaction is to slowly warm to room temperature over 12 h. Quench the reaction with saturated aqueous sodium bicarbonate (20 mL) then add ethyl acetate (100 mL). Separate the layers and dry the resultant organic layer with magnesium sulfate, filter, and concentrate under vacuum to give a yellow solid. Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes) to give 1.66 g (42%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 7.50-7.40m, 1H), 7.35-7.25 (m, 1H), 4.80 (s, 2H), 3.30 (s, 1H).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.[CH2:14]([O:16]CC)C.CN(C)C=O>C(OCC)(=O)C>[Br:6][C:7]1[N:8]=[C:9]([CH2:14][OH:16])[C:10]([F:13])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a −78° C.
CUSTOM
Type
CUSTOM
Details
the reaction at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude material in methanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous sodium bicarbonate (20 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the resultant organic layer with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.